N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide
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Overview
Description
“N-(2-chloro-5-nitrophenyl)-2,2-dimethylpropanamide” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another similar compound is “N-(2-chloro-5-nitrophenyl)-2-methylbenzamide” with a molecular weight of 290.7 .
Molecular Structure Analysis
The molecular structure of “N-(2-chloro-5-nitrophenyl)-2,2-dimethylpropanamide” has a linear formula of C11H13ClN2O3 . Another similar compound, “N-(2-chloro-5-nitrophenyl)-2-methylbenzamide”, has a molecular formula of C14H11ClN2O3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chloro-5-nitrophenyl)-2,2-dimethylpropanamide” are not well-documented . A similar compound, “N-(2-chloro-5-nitrophenyl)-2-methylbenzamide”, has a molecular weight of 290.7 .
Scientific Research Applications
Antimicrobial Properties
“N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide” has been found to have significant antimicrobial properties . In a study, seventeen adamantane derivatives were synthesized and tested for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp . Four derivatives showed the highest antibacterial potential .
Antibacterial Activity
This compound has been found to have potent antibacterial activity. Schiff bases numbered as 9 substituted with 4-nitrophenyl and 14 with 3-nitrophenyl moiety as well as hydrazide 19 also inhibited growth of all Gram-negative bacterial strains .
Antifungal Activity
“N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide” has been found to have antifungal activity. It was found to be effective against fungi from Candida spp .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies. The cytotoxicity for three derivatives was measured with the use of the MTT test on A549, T47D, L929 and HeLa cell lines . The tested substances did not cause statistically significant changes in cell proliferation within the range of the tested doses .
Halogen Bonding Studies
“N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide” has been used in studies related to halogen bonding . In X-ray single crystal structures of the racemic and optically pure N-C axially chiral quinazoline-4-thiones, different types of intermolecular halogen bonds (C=S⋯X) are formed .
Drug Modification
The compound has been used in the modification of the anticestodal drug Niclosamide (Phenasal) . Reactions of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, the active substance of the drug Niclosamide (Phenasal), with higher amines (dodecan-1-amine, hexadecan-1-amine) and 1-(2-aminoethyl)-piperazine lead to the formation of the corresponding water-soluble ammonium salts with retention of pharmacophoric groups responsible for the drug’s activity .
Safety And Hazards
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-7-2-1-6(13(15)16)5-8(7)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTFYRRCXSMWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide |
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